molecular formula C21H16N2O5 B11560319 4-[(E)-[(3-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate

4-[(E)-[(3-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate

Cat. No.: B11560319
M. Wt: 376.4 g/mol
InChI Key: LFNFJEXNKUMGMU-UHFFFAOYSA-N
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Description

4-[(E)-[(3-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of an imine or azomethine group (-C=N-) and are widely studied for their diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate typically involves the condensation reaction between 3-methoxyaniline and 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then reacted with benzoic acid or its derivatives to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Amino derivatives and their subsequent substituted products.

    Substitution: Various substituted aromatic compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-[(E)-[(3-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate is used as a precursor for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Its Schiff base structure allows it to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives have been studied for their ability to inhibit enzymes and modulate biological pathways, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, the compound is used in the production of dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[(E)-[(3-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The imine group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the modulation of their activity. The nitro and methoxy groups can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(4-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate
  • 4-[(E)-[(3-Methoxyphenyl)imino]methyl]-3-nitrophenyl benzoate
  • 4-[(E)-[(3-Methoxyphenyl)imino]methyl]-2-hydroxyphenyl benzoate

Uniqueness

Compared to similar compounds, 4-[(E)-[(3-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both methoxy and nitro groups provides unique redox properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H16N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

[4-[(3-methoxyphenyl)iminomethyl]-2-nitrophenyl] benzoate

InChI

InChI=1S/C21H16N2O5/c1-27-18-9-5-8-17(13-18)22-14-15-10-11-20(19(12-15)23(25)26)28-21(24)16-6-3-2-4-7-16/h2-14H,1H3

InChI Key

LFNFJEXNKUMGMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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